CFTR Inhibitor

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

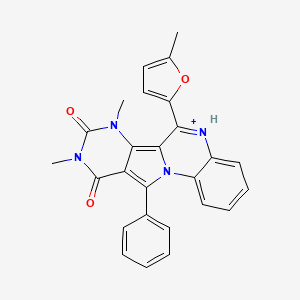

C26H21N4O3+ |

|---|---|

Molecular Weight |

437.5 g/mol |

IUPAC Name |

12,14-dimethyl-9-(5-methylfuran-2-yl)-17-phenyl-1,12,14-triaza-8-azoniatetracyclo[8.7.0.02,7.011,16]heptadeca-2,4,6,8,10,16-hexaene-13,15-dione |

InChI |

InChI=1S/C26H20N4O3/c1-15-13-14-19(33-15)21-24-23-20(25(31)29(3)26(32)28(23)2)22(16-9-5-4-6-10-16)30(24)18-12-8-7-11-17(18)27-21/h4-14H,1-3H3/p+1 |

InChI Key |

RSBJYRGOYAIVBG-UHFFFAOYSA-O |

Canonical SMILES |

CC1=CC=C(O1)C2=[NH+]C3=CC=CC=C3N4C2=C5C(=C4C6=CC=CC=C6)C(=O)N(C(=O)N5C)C |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of CFTR Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mechanisms of action of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) inhibitors. It is designed to serve as a critical resource for researchers, scientists, and professionals involved in drug discovery and development targeting the CFTR protein. This guide delves into the molecular interactions, quantitative comparisons of inhibitory potency, and detailed experimental protocols for characterizing these compounds.

Introduction to CFTR and its Inhibition

The Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) is a unique member of the ATP-binding cassette (ABC) transporter superfamily that functions as an anion channel, primarily conducting chloride (Cl⁻) and bicarbonate (HCO₃⁻) ions across epithelial cell membranes.[1][2] Its activity is crucial for maintaining electrolyte and fluid balance on mucosal surfaces.[3] Mutations in the CFTR gene lead to cystic fibrosis (CF), a life-shortening genetic disorder.[2][4] Conversely, the hyperactivation of CFTR is implicated in secretory diarrheas and polycystic kidney disease, making CFTR inhibitors a valuable therapeutic strategy for these conditions.[5]

CFTR inhibitors are small molecules that reduce the channel's ion transport activity. They are broadly classified based on their mechanism of action, primarily as open-channel blockers or allosteric inhibitors .[6] Understanding these mechanisms is paramount for the rational design and development of novel and more effective therapeutic agents.

Classification and Mechanism of Action of CFTR Inhibitors

CFTR inhibitors are a diverse group of small molecules that can be categorized based on their chemical structure and how they interact with the CFTR protein to impede ion flow.

Open-Channel Blockers

Open-channel blockers physically obstruct the ion-conducting pore of the CFTR channel, thereby preventing the passage of anions.[6] These inhibitors typically bind within the channel pore, with their affinity often being voltage-dependent.[7]

A prime example of this class is the glycine hydrazides , such as GlyH-101 .[8] These compounds are thought to access the pore from the extracellular side, leading to a rapid, flickery block of the channel.[8]

Allosteric Inhibitors

Allosteric inhibitors bind to a site on the CFTR protein remote from the ion-conducting pore. This binding event induces a conformational change in the protein that indirectly leads to channel closure or stabilization of a non-conducting state.[9]

The thiazolidinone derivative CFTRinh-172 is a well-characterized allosteric inhibitor.[8][10] It is believed to bind to a cytoplasmic site on CFTR, stabilizing the closed state of the channel and thereby reducing the probability of channel opening.[8][9] Another class of allosteric inhibitors includes the quinoxalinediones , which also act from the cytoplasmic side.[5][11]

Quantitative Comparison of CFTR Inhibitor Potency

The potency of CFTR inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce CFTR activity by 50%. The IC50 values can vary depending on the specific inhibitor, the experimental conditions, and the cell type used. The following table summarizes the IC50 values for several common CFTR inhibitors.

| Inhibitor | Chemical Class | Mechanism of Action | IC50 | Cell Type/Assay Condition | Reference |

| CFTRinh-172 | Thiazolidinone | Allosteric Inhibitor | ~0.2-4 µM | FRT cells (Short-circuit current) | [7] |

| Ki = 300 nM | Not specified | [12] | |||

| GlyH-101 | Glycine Hydrazide | Open-Channel Blocker | 1.4 µM (+60 mV) to 5.6 µM (-60 mV) | FRT cells (Whole-cell patch-clamp) | [7] |

| IC50 ~ 1 µM | DCT cells (Patch-clamp) | [10] | |||

| BPO-27 | Benzopyrimido-pyrrolo-oxazine-dione | Allosteric Inhibitor | IC50 ~ 100 nM | Embryonic kidney cyst model | [7] |

| PPQ-102 | Pyrimido-pyrrolo-quinoxalinedione | Allosteric Inhibitor | IC50 ~ 500 nM | Embryonic kidney cyst model | [7] |

| Glibenclamide | Sulfonylurea | Open-Channel Blocker | >100 µM | Various | [7] |

| Ivacaftor | Potentiator/Inhibitor | Allosteric Modulator | IC50 = 0.27 ± 0.05 μM (inhibition of P-glycoprotein) | Lipid-reconstituted WT hP-gp | [13] |

Key Experimental Protocols for Characterizing CFTR Inhibitors

A variety of biophysical and cell-based assays are employed to characterize the mechanism and potency of CFTR inhibitors. The following sections provide detailed methodologies for three key experimental techniques.

Patch-Clamp Electrophysiology

The patch-clamp technique is the gold standard for studying the function of individual ion channels, providing high-resolution information on channel gating and conductance.[14][15]

Objective: To measure the effect of inhibitors on the single-channel or whole-cell currents of CFTR.

Methodology:

-

Cell Culture: Culture a suitable cell line expressing CFTR (e.g., CHO, HEK293, or BHK cells) on glass coverslips.

-

Pipette Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-7 MΩ when filled with the internal solution.[8]

-

Solutions:

-

Internal (Pipette) Solution (in mM): 140 N-methyl-D-glucamine (NMDG)-Cl, 5 MgCl₂, 2 Cs-EGTA, 10 TES, pH 7.2.

-

External (Bath) Solution (in mM): 140 NMDG-Cl, 5 MgCl₂, 2 CaCl₂, 10 TES, pH 7.2.

-

-

Recording:

-

Form a high-resistance seal (>1 GΩ) between the micropipette and the cell membrane.

-

For whole-cell recordings, apply gentle suction to rupture the membrane patch, allowing electrical access to the entire cell.[14]

-

For single-channel recordings (inside-out patch), excise the membrane patch from the cell.[15]

-

Hold the membrane potential at a constant voltage (e.g., -40 mV).[14]

-

-

CFTR Activation and Inhibition:

-

Activate CFTR by adding a cAMP-dependent protein kinase A (PKA) cocktail (e.g., 10 µM Forskolin and 100 µM IBMX) and ATP to the bath solution.[14]

-

Once a stable CFTR current is established, perfuse the bath with solutions containing increasing concentrations of the test inhibitor.

-

-

Data Analysis:

-

Record and analyze the current traces to determine the effect of the inhibitor on channel open probability (Po), single-channel conductance, and whole-cell current amplitude.

-

Construct dose-response curves to calculate the IC50 value.

-

Ussing Chamber Assay

The Ussing chamber technique measures ion transport across an epithelial monolayer, providing a physiologically relevant system to assess CFTR function.[4][16][17]

Objective: To measure the effect of inhibitors on transepithelial chloride secretion mediated by CFTR.

Methodology:

-

Cell Culture: Grow a polarized epithelial cell line (e.g., CFBE41o-, T84, or primary human bronchial epithelial cells) on permeable supports (e.g., Transwell® inserts) until a confluent monolayer with high transepithelial electrical resistance (TEER) is formed.[16]

-

Ussing Chamber Setup:

-

Mount the permeable support in the Ussing chamber, separating the apical and basolateral compartments.[16]

-

Fill both chambers with pre-warmed (37°C) and gassed (95% O₂/5% CO₂) Ringer's solution. A typical Ringer's solution contains (in mM): 115 NaCl, 25 NaHCO₃, 2.4 KH₂PO₄, 1.24 K₂HPO₄, 1.2 CaCl₂, 1.2 MgCl₂, and 10 D-glucose.

-

-

Short-Circuit Current (Isc) Measurement:

-

Clamp the transepithelial voltage to 0 mV and measure the resulting short-circuit current (Isc), which represents the net ion transport.[4]

-

Allow the baseline Isc to stabilize.

-

-

Pharmacological Manipulation:

-

Add amiloride (e.g., 10-100 µM) to the apical chamber to block the epithelial sodium channel (ENaC) and isolate the chloride current.

-

Activate CFTR by adding forskolin (e.g., 10-20 µM) to the basolateral side.

-

Once the forskolin-stimulated Isc reaches a stable plateau, add the this compound to the apical chamber in a cumulative manner.

-

-

Data Analysis:

-

Measure the change in Isc in response to the inhibitor.

-

Calculate the percentage of inhibition at each concentration and generate a dose-response curve to determine the IC50.

-

Iodide Efflux Assay

The iodide efflux assay is a cell-based functional assay that measures CFTR-mediated anion transport by monitoring the efflux of iodide from pre-loaded cells.[18][19]

Objective: To assess the inhibitory effect of compounds on CFTR channel activity in a population of cells.

Methodology:

-

Cell Culture: Plate CFTR-expressing cells in 96-well plates.

-

Iodide Loading: Incubate the cells with a loading buffer containing sodium iodide (NaI).

-

Washing: Rapidly wash the cells with an iodide-free buffer to remove extracellular iodide.

-

Efflux Measurement:

-

Add an iodide-free buffer to the wells.

-

At specific time points, collect aliquots of the extracellular buffer.

-

Measure the iodide concentration in the collected aliquots using an iodide-selective electrode.[18]

-

-

CFTR Activation and Inhibition:

-

To measure CFTR-dependent efflux, stimulate the cells with a cAMP agonist cocktail (e.g., forskolin and IBMX).

-

To test inhibitors, pre-incubate the cells with the compound before stimulating with the agonist.

-

-

Data Analysis:

-

Calculate the rate of iodide efflux under basal, stimulated, and inhibited conditions.

-

Determine the percentage of inhibition and calculate the IC50 from dose-response curves.

-

Visualization of Signaling Pathways and Experimental Workflows

Visualizing the complex molecular mechanisms and experimental procedures can significantly aid in understanding the action of CFTR inhibitors. The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts.

Caption: CFTR Channel Gating Cycle.

Caption: Mechanisms of CFTR Inhibition.

Caption: High-Throughput Screening Workflow for CFTR Inhibitors.

Conclusion

The study of CFTR inhibitors is a dynamic field with significant therapeutic implications. A thorough understanding of their mechanisms of action, coupled with robust experimental characterization, is essential for the development of new treatments for diseases caused by CFTR hyperactivation. This guide provides a foundational framework for researchers and drug developers, summarizing the key concepts, quantitative data, and detailed protocols necessary to advance this critical area of research. The continued exploration of novel chemical scaffolds and a deeper understanding of the structure-function relationships of the CFTR protein will undoubtedly pave the way for the next generation of CFTR-targeted therapies.

References

- 1. physiologicinstruments.com [physiologicinstruments.com]

- 2. cff.org [cff.org]

- 3. Functional Reconstitution and Channel Activity Measurements of Purified Wildtype and Mutant CFTR Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 4. physiologicinstruments.com [physiologicinstruments.com]

- 5. researchgate.net [researchgate.net]

- 6. CFTR Channel Pharmacology: Novel Pore Blockers Identified by High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CFTR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. docs.axolbio.com [docs.axolbio.com]

- 9. Allosteric inhibition of CFTR gating by CFTRinh-172 binding in the pore - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Revisiting CFTR inhibition: a comparative study of CFTRinh-172 and GlyH-101 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The CFTR Ion Channel: Gating, Regulation, and Anion Permeation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Investigation of the effects of the CFTR potentiator ivacaftor on human P-glycoprotein (ABCB1) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Development of Automated Patch Clamp Technique to Investigate CFTR Chloride Channel Function [frontiersin.org]

- 15. Application of High-Resolution Single-Channel Recording to Functional Studies of Cystic Fibrosis Mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. A guide to Ussing chamber studies of mouse intestine - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Determination of CFTR chloride channel activity and pharmacology using radiotracer flux methods - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of CFTR Inhibitors: A Technical Guide

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

The cystic fibrosis transmembrane conductance regulator (CFTR) protein is a crucial anion channel, and its dysfunction is the underlying cause of cystic fibrosis (CF). While much of the therapeutic focus has been on potentiators and correctors to restore CFTR function, the discovery and development of CFTR inhibitors have opened up new avenues for research and potential therapeutic applications, particularly in treating secretory diarrheas and serving as valuable research tools. This technical guide provides a comprehensive overview of the discovery, classification, and characterization of CFTR inhibitors, with a focus on the experimental methodologies and quantitative data that are vital for drug development professionals.

Classes and Mechanisms of Action of CFTR Inhibitors

The discovery of CFTR inhibitors has largely been driven by high-throughput screening (HTS) campaigns. These efforts have led to the identification of several distinct chemical classes of inhibitors, each with a unique mechanism of action.

1.1. Thiazolidinones

The thiazolidinone class, exemplified by CFTRinh-172 , was one of the first potent and specific CFTR inhibitors to be identified through HTS. These inhibitors act from the cytoplasmic side of the CFTR protein.[1][2] Mechanistic studies have revealed that CFTRinh-172 does not directly block the pore but rather acts as an allosteric inhibitor that stabilizes the closed state of the channel.[1][3] This is achieved by binding to a site near the nucleotide-binding domains (NBDs), thereby interfering with the conformational changes required for channel gating.[1] The binding of CFTRinh-172 increases the mean closed time of the channel and can bind to both the open and closed states of CFTR.[3]

1.2. Glycine Hydrazides

The glycine hydrazide class of inhibitors, with GlyH-101 as the prototypical member, was also discovered through HTS.[4][5] In contrast to the thiazolidinones, glycine hydrazides act on the extracellular side of the CFTR protein.[5][6] Their mechanism of action involves direct occlusion of the channel pore, effectively blocking the passage of chloride ions.[4][7] This pore-blocking action is voltage-dependent, with the inhibition being more pronounced at positive membrane potentials.[4][5] The binding site for GlyH-101 is located within the external vestibule of the CFTR pore.[6][7]

1.3. Quinoxalines

Quinoxaline derivatives represent another class of CFTR modulators, with some compounds exhibiting inhibitory activity. The specific mechanisms of action for quinoxaline-based inhibitors can vary, with some acting as pore blockers while others may have more complex allosteric effects. Further structure-activity relationship (SAR) studies are ongoing to fully elucidate their inhibitory mechanisms.

Quantitative Data on CFTR Inhibitors

The potency of CFTR inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). This value represents the concentration of an inhibitor required to reduce the activity of the CFTR channel by 50%. The following tables summarize the IC50 values for representative compounds from the major classes of CFTR inhibitors.

| Thiazolidinone Inhibitors | Reported IC50 (µM) | Assay Method | Reference |

| CFTRinh-172 | ~0.3 | Short-circuit current | [2] |

| CFTRinh-172 | 0.56 - 0.74 | Whole-cell patch clamp | [1] |

| Analog 1 | > 10 | Not Specified | [8] |

| Analog 4 | > 10 | Not Specified | [8] |

| Glycine Hydrazide Inhibitors | Reported IC50 (µM) | Assay Method | Reference |

| GlyH-101 | 1.4 (at +60 mV) | Whole-cell patch clamp | [4][5] |

| GlyH-101 | 5.6 (at -60 mV) | Whole-cell patch clamp | [4][5] |

| GlyH-101 | 5.38 - 6.26 | Whole-cell patch clamp (VSORC) | [9] |

| Quinoxaline-based Inhibitors | Reported IC50 (µM) | Assay Method | Reference |

| Compound 4e | 11.03 ± 1.047 | Cellular Viability (MCF-7) | [10] |

| Compound 4c | 13.36 ± 1.21 | Cellular Viability (MCF-7) | [10] |

| Compound 6 | 4.23 (MCF-7), 16.46 (HepG2) | Cellular Viability | [10] |

Experimental Protocols for CFTR Inhibitor Characterization

The identification and characterization of CFTR inhibitors rely on a suite of specialized experimental techniques. These assays are designed to measure the flow of ions through the CFTR channel and how this is affected by potential inhibitory compounds.

3.1. High-Throughput Screening (HTS) using Yellow Fluorescent Protein (YFP)

The initial discovery of many CFTR inhibitors has been facilitated by HTS assays that utilize a halide-sensitive YFP.[9][11][12] This cell-based assay provides a rapid and scalable method for screening large compound libraries.

Methodology:

-

Cell Line Preparation: Stably transfect a suitable cell line (e.g., Fischer Rat Thyroid - FRT cells) with both the human CFTR gene and a halide-sensitive YFP variant (e.g., YFP-H148Q/I152L).[13]

-

Cell Plating: Seed the cells into 96- or 384-well microplates and culture until confluent.

-

Compound Incubation: Pre-incubate the cells with the test compounds for a defined period (e.g., 10-30 minutes).

-

CFTR Activation: Stimulate CFTR activity using a cocktail of agonists, such as forskolin (to increase intracellular cAMP) and genistein (a direct CFTR potentiator).[14]

-

Halide Influx and Fluorescence Measurement: Replace the extracellular solution with a buffer containing iodide. The influx of iodide through open CFTR channels quenches the YFP fluorescence.[15]

-

Data Analysis: The rate of fluorescence quenching is proportional to the CFTR channel activity. A decrease in the rate of quenching in the presence of a test compound indicates inhibition of CFTR.

Caption: Workflow for YFP-based high-throughput screening of CFTR inhibitors.

3.2. Ussing Chamber Electrophysiology

The Ussing chamber is a gold-standard technique for studying ion transport across epithelial tissues and cell monolayers.[14][16] It provides a more physiologically relevant system for confirming the activity of hits identified in HTS.

Methodology:

-

Cell Culture: Grow a polarized monolayer of epithelial cells (e.g., FRT, Calu-3, or primary human bronchial epithelial cells) on permeable supports (e.g., Transwell inserts).

-

Chamber Setup: Mount the permeable support in the Ussing chamber, separating the apical and basolateral compartments. Fill both compartments with an appropriate physiological salt solution (e.g., Krebs-Ringer bicarbonate buffer) maintained at 37°C and gassed with 95% O2/5% CO2.[14]

-

Short-Circuit Current (Isc) Measurement: Clamp the transepithelial voltage to 0 mV and measure the resulting short-circuit current, which is a direct measure of net ion transport.

-

Experimental Procedure:

-

Establish a stable baseline Isc.

-

Add amiloride to the apical chamber to block the epithelial sodium channel (ENaC), thus isolating chloride secretion.[17]

-

Add a CFTR agonist cocktail (e.g., forskolin and IBMX) to stimulate CFTR-mediated chloride secretion, which will be observed as an increase in Isc.[17][18]

-

Once a stable stimulated current is achieved, add the this compound to the apical or basolateral chamber (depending on its known or predicted site of action) in a dose-response manner.

-

Record the decrease in Isc to determine the inhibitory effect.

-

Caption: Experimental workflow for Ussing chamber analysis of CFTR inhibitors.

3.3. Patch-Clamp Electrophysiology

The patch-clamp technique allows for the direct measurement of ion flow through single or multiple ion channels in a patch of cell membrane.[18][19] It provides detailed information about the mechanism of action of an inhibitor, including whether it is a pore blocker or a gating modifier.

Methodology:

-

Excised Inside-Out Patch:

-

A micropipette is sealed against the cell membrane, and then pulled away to excise a patch of membrane with the intracellular face exposed to the bath solution.[18][19]

-

The bath solution contains ATP and the catalytic subunit of protein kinase A (PKA) to activate the CFTR channels in the patch.[20]

-

The inhibitor is then added to the bath solution to observe its effect on single-channel currents.

-

This configuration is ideal for studying inhibitors that act on the cytoplasmic side of the channel, such as the thiazolidinones.[3]

-

-

Whole-Cell Patch:

-

The micropipette is sealed to the cell, and then a brief pulse of suction is applied to rupture the membrane patch, providing electrical access to the entire cell.[21][22]

-

The pipette solution contains the necessary ions and signaling molecules, while the bath solution can be changed to apply agonists and inhibitors.

-

A voltage-clamp protocol is applied, typically stepping the membrane potential through a range of voltages to measure the current-voltage (I-V) relationship.[23]

-

This configuration is useful for studying inhibitors that act from the extracellular side, like the glycine hydrazides, and for characterizing the voltage-dependence of inhibition.[4][5]

-

Caption: General workflow for patch-clamp analysis of CFTR inhibitors.

CFTR Signaling and Inhibitor Intervention

The activity of the CFTR channel is tightly regulated by intracellular signaling pathways, primarily the cyclic AMP (cAMP) and protein kinase A (PKA) pathway.

Signaling Pathway:

-

Activation of G-protein coupled receptors (GPCRs) by agonists (e.g., hormones or neurotransmitters) leads to the activation of adenylyl cyclase.

-

Adenylyl cyclase converts ATP to cAMP.

-

cAMP binds to the regulatory subunits of PKA, causing the release and activation of the catalytic subunits.

-

The catalytic subunits of PKA phosphorylate the Regulatory (R) domain of the CFTR protein.

-

Phosphorylation of the R-domain, coupled with the binding and hydrolysis of ATP at the NBDs, leads to a conformational change that opens the CFTR channel pore, allowing the passage of chloride ions.

Points of Inhibitor Intervention:

-

Thiazolidinones (e.g., CFTRinh-172): These inhibitors bind to a cytoplasmic site on CFTR, allosterically preventing the conformational changes necessary for channel opening, effectively stabilizing the closed state.[1][3]

-

Glycine Hydrazides (e.g., GlyH-101): These inhibitors directly block the external pore of the CFTR channel, physically obstructing the flow of chloride ions.[4][7]

Caption: CFTR activation pathway and points of intervention for inhibitor classes.

The Drug Discovery and Development Workflow for CFTR Inhibitors

The path from the initial discovery of a potential this compound to a clinically viable drug is a long and rigorous process.[6][24][25][26][27][28]

Caption: A simplified workflow for the discovery and development of CFTR inhibitors.

Workflow Stages:

-

Target Identification and Validation: This initial stage involves confirming that inhibiting CFTR is a valid therapeutic strategy for the target indication (e.g., secretory diarrhea).

-

High-Throughput Screening (HTS): Large libraries of chemical compounds are screened using assays like the YFP-halide influx assay to identify initial "hits" that inhibit CFTR function.[9][12]

-

Hit Identification: The data from the HTS are analyzed to identify compounds that show consistent and dose-dependent inhibition.

-

Hit-to-Lead: The initial hits are further characterized using more physiologically relevant secondary assays, such as the Ussing chamber, to confirm their activity and selectivity.

-

Lead Optimization: Medicinal chemistry is employed to synthesize analogs of the lead compounds to improve their potency, selectivity, and pharmacokinetic properties (Structure-Activity Relationship - SAR studies).

-

Preclinical Development: The optimized lead compounds are tested in animal models of the target disease (e.g., mouse models of cholera) to evaluate their efficacy and safety.[6]

-

Clinical Trials: If the preclinical data are promising, the compound moves into human clinical trials (Phase I, II, and III) to assess its safety, dosage, and efficacy in patients.[24]

-

Regulatory Approval: Following successful clinical trials, the drug developer submits a New Drug Application (NDA) to regulatory agencies like the FDA for approval to market the drug.

Conclusion

The discovery and development of CFTR inhibitors have provided invaluable tools for understanding the function of this important ion channel and have shown therapeutic promise for conditions characterized by excessive CFTR activity. The continued application of advanced screening technologies, coupled with detailed mechanistic studies using electrophysiological techniques, will undoubtedly lead to the development of even more potent and selective CFTR inhibitors in the future. This technical guide serves as a foundational resource for researchers and drug developers working in this exciting and rapidly evolving field.

References

- 1. On the mechanism of CFTR inhibition by a thiazolidinone derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 2. JCI - Thiazolidinone this compound identified by high-throughput screening blocks cholera toxin–induced intestinal fluid secretion [jci.org]

- 3. On the mechanism of CFTR inhibition by a thiazolidinone derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rupress.org [rupress.org]

- 5. Discovery of glycine hydrazide pore-occluding CFTR inhibitors: mechanism, structure-activity analysis, and in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CFTR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. High-Throughput Screening of Libraries of Compounds to Identify CFTR Modulators | Springer Nature Experiments [experiments.springernature.com]

- 10. researchgate.net [researchgate.net]

- 11. Cell-based assay for high-throughput quantitative screening of CFTR chloride transport agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. benchchem.com [benchchem.com]

- 15. High-Throughput Screening for Modulators of CFTR Activity Based on Genetically Engineered Cystic Fibrosis Disease-Specific iPSCs - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. Measurements of spontaneous CFTR-mediated ion transport without acute channel activation in airway epithelial cultures after modulator exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Patch Clamp Protocol [labome.com]

- 20. Application of High-Resolution Single-Channel Recording to Functional Studies of Cystic Fibrosis Mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Whole Cell Patch Clamp Protocol [protocols.io]

- 22. docs.axolbio.com [docs.axolbio.com]

- 23. Frontiers | Development of Automated Patch Clamp Technique to Investigate CFTR Chloride Channel Function [frontiersin.org]

- 24. Advancing clinical development pathways for new CFTR modulators in cystic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Advances in Preclinical In Vitro Models for the Translation of Precision Medicine for Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Discovery and Development of CFTR Modulators for the Treatment of Cystic Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. taylorfrancis.com [taylorfrancis.com]

A Technical Guide to CFTR Inhibitors: Classification, Mechanisms, and Experimental Validation

For Researchers, Scientists, and Drug Development Professionals

The Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) is a pivotal ion channel responsible for transepithelial fluid and electrolyte balance. Its dysfunction is the hallmark of cystic fibrosis, while its hyperactivation contributes to secretory diarrheas and polycystic kidney disease. Consequently, the development of specific inhibitors of CFTR has become a critical area of research for both therapeutic intervention and as tools to elucidate its physiological roles. This technical guide provides an in-depth overview of the different classes of CFTR inhibitors, their mechanisms of action, quantitative data on their potency, and detailed protocols for their experimental validation.

Classification and Mechanism of Action of CFTR Inhibitors

CFTR inhibitors can be broadly categorized into several chemical classes, each with distinct mechanisms of action. High-throughput screening has been instrumental in identifying potent and specific inhibitors beyond the classical, less potent agents.[1]

Thiazolidinones

The thiazolidinone class, most notably represented by CFTRinh-172 , acts from the cytoplasmic side of the cell membrane.[2][3] Single-channel patch-clamp analyses have revealed that CFTRinh-172 functions as a closed-channel stabilizer, prolonging the closed time of the channel.[2] This allosteric mechanism of action does not directly obstruct the pore but rather modulates the gating kinetics of the channel.[4] Cryo-electron microscopy has provided structural insights, showing that CFTRinh-172 binds within the CFTR pore near a transmembrane helix crucial for linking ATP hydrolysis to channel gating. This binding stabilizes a non-conductive conformation where the chloride selectivity filter is collapsed and the pore is blocked from the extracellular side.[5][6]

Glycine Hydrazides

In contrast to thiazolidinones, glycine hydrazides, such as GlyH-101 , target the extracellular pore of the CFTR channel.[2][3] Electrophysiological studies have demonstrated that GlyH-101 acts as an open-channel blocker, physically occluding the pore and preventing the passage of chloride ions.[2][7] This mechanism is characterized by a voltage-dependent block.[2]

Pyrimido-pyrrolo-quinoxalinediones (PPQ)

The PPQ class of inhibitors, including PPQ-102 and its more potent analog BPO-27 , represent a significant advancement in CFTR inhibitor development due to their high potency.[2][8] These compounds are uncharged at physiological pH, which allows them to act independently of the cell membrane potential.[8] Patch-clamp analysis indicates that PPQ-102 stabilizes the closed state of the channel.[8] The R-enantiomer of BPO-27, (R)-BPO-27, is a particularly potent, orally active, and ATP-competitive inhibitor.[9][10][11]

Older, Non-Selective Inhibitors

Prior to the discovery of these more specific inhibitors, several compounds with broader activity were used to study CFTR. These include:

-

Glibenclamide: A sulfonylurea drug primarily used to treat diabetes, it also inhibits CFTR, albeit with lower potency.[2] It is known to act as an open-channel blocker at the intracellular end of the pore.[7][12][13]

-

Diphenylamine-2-carboxylate (DPC) and 5-nitro-2-(3-phenylpropylamino)benzoate (NPPB): These are also relatively low-affinity and non-selective chloride channel blockers that inhibit CFTR.[2]

Quantitative Data on this compound Potency

The potency of CFTR inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or inhibitory constant (Ki). These values can vary depending on the experimental conditions, including the cell type, the method of CFTR activation, and the specific assay used.[14]

| Inhibitor Class | Compound | IC50 / Ki | Cell Type / Assay Condition | Reference |

| Thiazolidinones | CFTRinh-172 | Ki: ~300 nM | FRT cells (short-circuit current) | [7][15][16] |

| IC50: ~0.2-4 µM | Various cell types (short-circuit current) | [2] | ||

| IC50: 0.38 µM | FRT cells expressing human CFTR (Short-circuit current) | [17] | ||

| IC50: 0.74 µM (negative potential) | Mouse kidney cells (DCT) (Whole-cell patch clamp) | [17] | ||

| IC50: 0.56 µM (positive potential) | Mouse kidney cells (DCT) (Whole-cell patch clamp) | [17] | ||

| Glycine Hydrazides | GlyH-101 | IC50: 1.4 µM (at +60 mV) | Whole-cell current measurements | [2] |

| IC50: 5.6 µM (at -60 mV) | Whole-cell current measurements | [2] | ||

| Ki: 1.4 µM | Cell-permeable glycinyl hydrazone compound | [11] | ||

| Malonylhydrazides | MalH-PEG-MalH (divalent) | IC50: 0.3 - 1.5 µM | Divalent MalH-PEG-MalH conjugates | [2][18] |

| Pyrimido-pyrrolo-quinoxalinediones | PPQ-102 | IC50: ~90 nM | CFTR-expressing FRT cells (short-circuit current) | [8][19] |

| BPO-27 | IC50: ~8 nM | - | [2] | |

| (R)-BPO-27 | IC50: ~5 nM | Epithelial cell cultures and intestine | [9] | |

| IC50: 4 nM | - | [10][11] | ||

| Sulfonylureas | Glibenclamide | IC50: 11.0 - 12.5 µmol/L | Guinea pig ventricular myocytes (CFTR Cl- currents) | [12][13] |

| IC50: 17 µM | Hi-5 insect cells expressing CFTR | [20] | ||

| IC50: 22 - 38 µmol/L | Epithelial and cardiac channels | [12] |

Note on Off-Target Effects: It is crucial to be aware of potential off-target effects when using CFTR inhibitors. For instance, CFTRinh-172 and GlyH-101 have been shown to inhibit other channels, such as volume-sensitive outwardly rectifying (VSOR) chloride channels and store-operated Ca2+ entry (SOCE), at concentrations used to inhibit CFTR.[1][3][21][22] Glibenclamide also inhibits swelling-activated and Ca2+-activated Cl- channels at higher concentrations.[12][13]

Experimental Protocols for Validating CFTR Inhibition

A variety of robust assays are available to identify and characterize CFTR inhibitors. The choice of assay depends on the specific research question, throughput requirements, and available equipment.

Ussing Chamber Assay

The Ussing chamber technique is a gold-standard method for measuring ion transport across epithelial monolayers.[13][23] It allows for the direct measurement of CFTR-mediated chloride secretion as a short-circuit current (Isc).

Protocol:

-

Cell Culture: Grow a polarized monolayer of epithelial cells (e.g., primary human bronchial epithelial cells, Fischer Rat Thyroid (FRT) cells, or T84 cells) on permeable supports.

-

Chamber Setup: Mount the permeable support in an Ussing chamber, separating the apical and basolateral compartments. Both chambers are filled with a physiological saline solution (e.g., Krebs-Bicarbonate Ringer), warmed to 37°C, and gassed with 95% O2/5% CO2.

-

Equilibration: Allow the system to equilibrate until a stable baseline Isc is achieved.

-

ENaC Inhibition: Add an epithelial sodium channel (ENaC) inhibitor, such as amiloride (10-100 µM), to the apical chamber to block sodium absorption and isolate chloride secretion.[24][25]

-

CFTR Activation: Stimulate CFTR-mediated chloride secretion by adding a cAMP agonist, such as forskolin (10 µM), to the basolateral chamber. This will result in an increase in Isc.

-

Inhibitor Addition: Once the stimulated Isc reaches a plateau, add the this compound to be tested to the apical chamber in a dose-response manner.

-

Data Analysis: The decrease in Isc following inhibitor addition represents the inhibition of CFTR-mediated chloride secretion. Calculate the IC50 value from the dose-response curve.

Patch-Clamp Electrophysiology

Patch-clamp electrophysiology provides detailed information about the activity of individual ion channels, including their conductance and gating kinetics.[23]

Protocol:

-

Cell Preparation: Use cells expressing CFTR, either endogenously or through transfection.

-

Pipette Preparation: Fabricate glass micropipettes with a tip resistance of 2-5 MΩ when filled with an appropriate intracellular solution.

-

Seal Formation: Form a high-resistance seal (giga-seal) between the micropipette and the cell membrane.

-

Configuration:

-

Whole-cell: Rupture the membrane patch to gain electrical access to the entire cell. This allows for the measurement of macroscopic CFTR currents.

-

Excised-patch (inside-out or outside-out): Excise the membrane patch to study single-channel activity in a controlled environment.

-

-

CFTR Activation: Activate CFTR channels by including cAMP and ATP in the pipette (for whole-cell) or bath (for inside-out patch) solution.

-

Inhibitor Application: Perfuse the cell or excised patch with solutions containing different concentrations of the this compound.

-

Data Acquisition and Analysis: Record the resulting currents and analyze changes in current amplitude (for whole-cell) or open probability and single-channel conductance (for single-channel recordings) to determine the mechanism and potency of inhibition.

YFP-Based Halide Efflux/Influx Assay

This cell-based fluorescence assay is well-suited for high-throughput screening of CFTR modulators.[26][27] It utilizes a halide-sensitive yellow fluorescent protein (YFP) to report changes in intracellular halide concentration.

Protocol:

-

Cell Line: Use a cell line stably co-expressing CFTR and a halide-sensitive YFP variant (e.g., YFP-H148Q/I152L).

-

Cell Plating: Plate the cells in a multi-well plate (e.g., 96- or 384-well).

-

Inhibitor Incubation: Pre-incubate the cells with the test compounds (potential inhibitors).

-

CFTR Activation: Stimulate CFTR with a cocktail of agonists, such as forskolin and IBMX.

-

Halide Exchange and Fluorescence Measurement:

-

Influx Assay: Rapidly exchange the extracellular solution with an iodide-containing solution. The influx of iodide through activated CFTR channels quenches the YFP fluorescence.[28][29]

-

Efflux Assay: Pre-load the cells with iodide, then replace the extracellular solution with an iodide-free solution. The efflux of iodide through activated CFTR channels leads to an increase in YFP fluorescence.[30]

-

-

Data Analysis: The rate of fluorescence change is proportional to the CFTR-mediated halide transport. A decrease in the rate of fluorescence change in the presence of a test compound indicates CFTR inhibition.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in CFTR function and its inhibition can aid in understanding the underlying mechanisms.

CFTR Activation and Inhibition Signaling Pathway

The following diagram illustrates the canonical pathway for CFTR activation by PKA and its subsequent inhibition by different classes of inhibitors.

Caption: CFTR activation by PKA-mediated phosphorylation and ATP binding, and inhibition by different inhibitor classes.

Ussing Chamber Experimental Workflow

This diagram outlines the sequential steps involved in performing a Ussing chamber experiment to assess CFTR inhibition.

References

- 1. Pharmacological inhibitors of the cystic fibrosis transmembrane conductance regulator exert off-target effects on epithelial cation channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CFTR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. journals.physiology.org [journals.physiology.org]

- 5. pnas.org [pnas.org]

- 6. benchchem.com [benchchem.com]

- 7. CFTR Channel Pharmacology: Novel Pore Blockers Identified by High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nanomolar Potency Pyrimido-pyrrolo-quinoxalinedione this compound Reduces Cyst Size in a Polycystic Kidney Disease Model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Benzopyrimido-pyrrolo-oxazine-dione this compound (R)-BPO-27 for antisecretory therapy of diarrheas caused by bacterial enterotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. CFTR (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]

- 12. ahajournals.org [ahajournals.org]

- 13. Inhibitory effects of glibenclamide on cystic fibrosis transmembrane regulator, swelling-activated, and Ca(2+)-activated Cl- channels in mammalian cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. medchemexpress.com [medchemexpress.com]

- 16. CFTRinh 172 | CFTR | Tocris Bioscience [tocris.com]

- 17. benchchem.com [benchchem.com]

- 18. Nanomolar CFTR inhibition by pore-occluding divalent polyethylene glycol-malonic acid hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. medchemexpress.com [medchemexpress.com]

- 20. Cystic fibrosis transmembrane conductance regulator (CFTR) confers glibenclamide sensitivity to outwardly rectifying chloride channel (ORCC) in Hi-5 insect cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Revisiting CFTR inhibition: a comparative study of CFTRinh-172 and GlyH-101 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Pharmacological inhibitors of the cystic fibrosis transmembrane conductance regulator exert off-target effects on epithelial cation channels - PMC [pmc.ncbi.nlm.nih.gov]

- 23. cff.org [cff.org]

- 24. benchchem.com [benchchem.com]

- 25. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 26. A Homogeneous Cell-Based Halide-Sensitive Yellow Fluorescence Protein Assay to Identify Modulators of the Cystic Fibrosis Transmembrane Conductance Regulator Ion Channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. journals.physiology.org [journals.physiology.org]

- 28. Cell-based assay for high-throughput quantitative screening of CFTR chloride transport agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo [mdpi.com]

- 30. Measurement of halide efflux from cultured and primary airway epithelial cells using fluorescence indicators - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Thiazolidinone CFTR Inhibitors: Focus on CFTRinh-172

For Researchers, Scientists, and Drug Development Professionals

The cystic fibrosis transmembrane conductance regulator (CFTR) is a pivotal anion channel in epithelial tissues, governing electrolyte and fluid transport. While its dysfunction is the hallmark of cystic fibrosis, its hyperactivation contributes to secretory diarrheas and polycystic kidney disease. Consequently, the development of specific CFTR inhibitors has been a significant area of research. Among these, the thiazolidinone compound, CFTRinh-172 , has emerged as a potent, selective, and widely utilized tool for dissecting CFTR function and as a lead compound for therapeutic development.

This technical guide provides a comprehensive overview of CFTRinh-172 and related thiazolidinone inhibitors, consolidating key quantitative data, detailing essential experimental protocols, and visualizing the underlying mechanisms and workflows.

Mechanism of Action and Specificity

CFTRinh-172 (3-[(3-trifluoromethyl)phenyl]-5-[(4-carboxyphenyl)methylene]-2-thioxo-4-thiazolidinone) is a reversible, voltage-independent inhibitor of the CFTR chloride channel.[1][2][3] Recent cryo-electron microscopy studies have provided a detailed structural basis for its mechanism. CFTRinh-172 binds directly within the CFTR pore, near transmembrane helix 8 (TM8), a critical element linking ATP hydrolysis to channel gating.[4][5][6]

This binding event stabilizes a closed, non-conductive conformation of the channel, effectively obstructing the ion conduction pathway from the extracellular side.[1][4][5] While it functions as a pore blocker, its mechanism is more complex. CFTRinh-172 does not prevent the dimerization of the nucleotide-binding domains (NBDs), a key step in channel activation.[4][5] Instead, it acts allosterically to reduce the rate of ATP turnover, thereby slowing the progression of the channel's gating cycle.[1][4][7] This dual function as both a pore blocker and a gating modulator distinguishes it from typical ion channel inhibitors.[6]

While highly selective for CFTR, some off-target effects have been noted at higher concentrations. For instance, at concentrations above 5 µM, CFTRinh-172 can inhibit the volume-sensitive outwardly rectifying (VSORC) chloride channel.[1][8] However, it does not significantly affect Ca²⁺-activated chloride channels (CaCCs).[2][8]

Quantitative Data

The following tables summarize the key quantitative parameters defining the activity of CFTRinh-172 and its analogs.

Table 1: Inhibitory Potency of CFTRinh-172

| Parameter | Value | Cell Type / Condition | Reference(s) |

| Kᵢ | ~300 nM | FRT cells (Short-circuit current) | [2][9][10][11] |

| Kᵢ | ~0.6 µM | Patch-clamp | [9][12] |

| IC₅₀ | ~0.08 µM | Wild-Type CFTR | [13] |

| IC₅₀ (ΔF508) | ~0.2 µM | ΔF508-CFTR | [12] |

| IC₅₀ (G551D) | ~0.5 µM | G551D-CFTR | [12] |

| IC₅₀ (G1349D) | ~0.5 µM | G1349D-CFTR | [12] |

Table 2: Effects of CFTRinh-172 on CFTR Channel Gating and Kinetics

| Parameter | Effect | Condition | Reference(s) |

| Open Probability (Pₒ) | Reduced by >90% | Wild-Type CFTR | [4][9][12] |

| Unitary Conductance | No change (remains ~8 pS) | Wild-Type CFTR | [9][12] |

| Mean Channel Closed Time | Increased | Wild-Type CFTR | [9][12] |

| Mean Channel Open Time | Reduced five-fold (from 487 ms to 109 ms) | Wild-Type CFTR | [4] |

| ATP Turnover (k_cat_) | Decreased ~4-fold (from 22 to 5.2 ATP/protein/min) | 10 µM CFTRinh-172 | [4][7] |

| ATP Michaelis Constant (Kₘ) | Not significantly changed | 10 µM CFTRinh-172 | [4][7] |

| Reversibility | Fully reversible (t₁/₂ for washout ~5 min) | Short-circuit current | [9] |

Table 3: In Vivo Efficacy of CFTRinh-172

| Animal Model | Toxin | Dose of CFTRinh-172 | Effect on Fluid Secretion | Reference(s) |

| Mouse | Cholera toxin | 250 µg/kg (single IP injection) | >90% reduction over 6 hours | [2][9][14] |

| Rat | Cholera toxin | 200 µg | >90% reduction | [14] |

| Rat | STa E. coli toxin | 200 µg | >70% reduction | [14] |

Table 4: Comparative Properties of CFTRinh-172 Analogs

| Compound | Key Structural Modification | Inhibitory Potency (vs. CFTRinh-172) | Water Solubility (vs. CFTRinh-172) | Reference(s) |

| Tetrazolo-172 | 4-carboxyphenyl replaced with 4-tetrazolophenyl | Slightly reduced (~1 µM) | >10-fold higher (>180 µM) | [15][16] |

| Oxo-172 | Thiazolidinone core replaced with thiazolidinedione | Slightly reduced (~1 µM) | >10-fold higher (>180 µM) | [15][16] |

Signaling Pathways and Workflows

Visualizations of key pathways and experimental procedures provide a clear framework for understanding the context of CFTRinh-172's action and application.

CFTR Activation and Inhibition Pathway

The following diagram illustrates the canonical cAMP-dependent activation pathway of CFTR and the point of intervention by CFTRinh-172.

Caption: CFTR activation pathway and site of inhibition by CFTRinh-172.

Ussing Chamber Experimental Workflow

The Ussing chamber assay is a gold-standard method for measuring ion transport across epithelial monolayers. This workflow outlines the typical sequence of pharmacological additions to isolate and quantify CFTR-specific current.

Caption: Workflow for measuring CFTR activity using the Ussing chamber assay.

YFP-Based Halide Influx Assay Workflow

This high-throughput screening assay measures CFTR activity by monitoring the quenching of a halide-sensitive Yellow Fluorescent Protein (YFP) upon iodide influx.

Caption: High-throughput screening workflow using a YFP-based iodide influx assay.

Experimental Protocols

Detailed methodologies are crucial for the successful application of CFTRinh-172 in research.

Ussing Chamber Assay for CFTR Inhibition

Principle: This electrophysiological technique measures the net ion transport across an epithelial monolayer by measuring the short-circuit current (Isc) required to clamp the transepithelial potential to 0 mV. Changes in Isc in response to specific activators and inhibitors quantify CFTR function.[17]

Methodology:

-

Cell Culture: Grow a polarized epithelial cell monolayer (e.g., primary Human Bronchial Epithelial cells, Calu-3, or FRT cells expressing CFTR) on permeable filter supports (e.g., Transwells®) until a high transepithelial electrical resistance (TEER) is achieved.[13][17]

-

Chamber Setup: Mount the permeable support in an Ussing chamber, separating the apical and basolateral compartments. Fill both chambers with a pre-warmed (37°C) and gassed (95% O₂/5% CO₂) physiological saline solution (e.g., Krebs-Ringer Bicarbonate).[13][18]

-

Equilibration: Allow the system to equilibrate for 20-30 minutes until a stable baseline Isc is achieved.[13][19]

-

ENaC Inhibition: Add amiloride (e.g., 10-100 µM) to the apical chamber to block the epithelial sodium channel (ENaC), thus isolating chloride currents.[1][17][20]

-

CFTR Activation: Once the Isc stabilizes, add a CFTR activation cocktail to the appropriate chamber(s). A common cocktail is Forskolin (e.g., 10-20 µM) and IBMX (e.g., 100 µM) to increase intracellular cAMP.[19][21]

-

CFTR Inhibition: After the stimulated Isc reaches a stable plateau, add CFTRinh-172 cumulatively to the apical chamber to generate a dose-response curve (e.g., concentrations from 0.1 µM to 20 µM). The resulting decrease in Isc represents the CFTR-mediated chloride secretion.[13][18]

-

Data Analysis: Calculate the percentage of inhibition at each concentration of CFTRinh-172 relative to the maximal stimulated current. Fit the data to a dose-response curve to determine the IC₅₀.[22]

High-Throughput Screening (HTS) using YFP-Based Iodide Influx

Principle: This cell-based assay utilizes a halide-sensitive YFP (YFP-H148Q) co-expressed with CFTR. Iodide (I⁻) influx through activated CFTR channels quenches the YFP fluorescence. The rate of quenching is directly proportional to CFTR activity, and inhibition is measured as a reduction in this rate.[2][14]

Methodology:

-

Cell Preparation: Plate Fischer rat thyroid (FRT) cells co-expressing human wild-type CFTR and YFP-H148Q in 96- or 384-well microplates.[10][14]

-

Cell Loading & Washing: After 24-48 hours, wash the cells with a chloride-containing buffer.[14]

-

Compound Addition: Add the CFTR activation cocktail (e.g., 10 µM forskolin, 100 µM IBMX, 25 µM genistein) along with the test compound (CFTRinh-172 or analogs) to the wells.[10]

-

Initiate Influx: Transfer the plate to a fluorescence plate reader. Initiate the assay by injecting an iodide-containing solution into each well.[3][14]

-

Fluorescence Measurement: Measure the YFP fluorescence quenching over time.[14]

-

Data Analysis: Calculate the initial rate of fluorescence decrease (dF/dt). A slower rate of quenching in the presence of a test compound compared to the agonist-only control indicates inhibition of CFTR.[1]

Patch-Clamp Electrophysiology (Excised Inside-Out Patch)

Principle: This technique allows for the direct measurement of ion flow through single CFTR channels in an excised patch of the cell membrane. It provides detailed information on channel open probability (Pₒ), open/closed times, and unitary conductance.[14]

Methodology:

-

Cell Preparation: Use cells expressing CFTR (e.g., CHO or HEK293 cells).

-

Pipette & Solutions: Fabricate glass micropipettes (3-6 MΩ resistance). The pipette (extracellular) solution typically contains N-methyl-D-glucamine (NMDG)-Cl. The bath (intracellular) solution contains NMDG-Cl, MgATP, and the catalytic subunit of Protein Kinase A (PKA).[22][23]

-

Seal Formation: Form a high-resistance (>1 GΩ) "giga-seal" between the micropipette and the cell membrane.[22]

-

Patch Excitation: Retract the pipette to excise the membrane patch, orienting the intracellular face of the channel towards the bath solution.[14]

-

Channel Activation: Activate CFTR channels by perfusing the patch with the ATP- and PKA-containing bath solution. Record baseline single-channel currents.[10][23]

-

Inhibitor Application: Introduce CFTRinh-172 at the desired concentration into the bath solution and continue recording.[24]

-

Data Analysis: Analyze the recordings to determine the effect of CFTRinh-172 on single-channel parameters: Pₒ, mean open time, and mean closed time.[12]

In Vivo Intestinal Fluid Secretion Model (Closed-Loop)

Principle: This model directly assesses the ability of a compound to inhibit secretagogue-induced intestinal fluid secretion in a live animal, providing a measure of in vivo efficacy.[2][14]

Methodology:

-

Animal Preparation: Anesthetize mice or rats. Perform a midline laparotomy to expose the small intestine.[14]

-

Loop Creation: Ligate a section of the jejunum at both ends to create a closed intestinal loop.[14]

-

Toxin Injection: Inject a secretagogue, such as cholera toxin, into the lumen of the sealed loop to induce fluid secretion.[2][14]

-

Compound Administration: Administer CFTRinh-172 or vehicle control, typically via intraperitoneal (IP) injection.[2][14]

-

Incubation: Close the abdomen and allow the animal to recover for a set period (e.g., 6 hours).[2][14]

-

Measurement: Euthanize the animal and re-expose the ligated loop. Excise the loop and measure its length and weight. The fluid accumulation is determined by the ratio of the loop's weight to its length (mg/cm).[14]

-

Data Analysis: Compare the fluid accumulation in the CFTRinh-172-treated group to the vehicle control group to determine the percentage of inhibition.[2]

References

- 1. benchchem.com [benchchem.com]

- 2. JCI - Thiazolidinone CFTR inhibitor identified by high-throughput screening blocks cholera toxin–induced intestinal fluid secretion [jci.org]

- 3. content-assets.jci.org [content-assets.jci.org]

- 4. pnas.org [pnas.org]

- 5. Structural basis for CFTR inhibition by CFTRinh-172 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. Revisiting CFTR inhibition: a comparative study of CFTRinh-172 and GlyH-101 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. benchchem.com [benchchem.com]

- 11. stemcell.com [stemcell.com]

- 12. Altered channel gating mechanism for CFTR inhibition by a high-affinity thiazolidinone blocker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. THIAZOLIDINONE CFTR INHIBITORS WITH IMPROVED WATER SOLUBILITY IDENTIFIED BY STRUCTURE-ACTIVITY ANALYSIS - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Thiazolidinone CFTR inhibitors with improved water solubility identified by structure-activity analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

- 20. journals.physiology.org [journals.physiology.org]

- 21. physiologicinstruments.com [physiologicinstruments.com]

- 22. benchchem.com [benchchem.com]

- 23. rupress.org [rupress.org]

- 24. On the mechanism of CFTR inhibition by a thiazolidinone derivative - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Glycine Hydrazide CFTR Inhibitors: Focus on GlyH-101

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) is a crucial anion channel, and its dysfunction is the underlying cause of cystic fibrosis. The glycine hydrazide GlyH-101 is a potent, reversible, and direct inhibitor of the CFTR chloride channel. It acts by occluding the channel pore from the extracellular side, making it a valuable tool for studying CFTR function and a potential therapeutic agent for conditions characterized by excessive CFTR activity, such as secretory diarrheas. This technical guide provides a comprehensive overview of GlyH-101 and related glycine hydrazide inhibitors, including their mechanism of action, structure-activity relationships, key experimental protocols for their study, and the relevant signaling pathways.

Introduction

The Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) is a cAMP- and protein kinase A (PKA)-regulated anion channel located in the apical membrane of epithelial cells.[1] Its primary function is to conduct chloride and bicarbonate ions, playing a vital role in fluid and electrolyte balance across epithelial surfaces.[2] Dysfunctional CFTR leads to cystic fibrosis, a multi-organ genetic disease. Conversely, hyperactivation of CFTR is implicated in the pathophysiology of secretory diarrheas, such as cholera.[3]

Small molecule inhibitors of CFTR are indispensable tools for dissecting its physiological and pathophysiological roles. Glycine hydrazides, particularly GlyH-101, represent a significant class of CFTR inhibitors.[4] Discovered through high-throughput screening, GlyH-101 exhibits a distinct mechanism of action compared to other widely used inhibitors like CFTRinh-172.[3] This guide will delve into the technical details of GlyH-101, providing researchers with the necessary information to effectively utilize this compound in their studies.

Mechanism of Action

GlyH-101 is a direct, pore-occluding blocker of the CFTR channel.[5][6] It binds to a site near the external entrance of the pore, physically obstructing the passage of chloride ions.[5][6] This inhibitory action is rapid and reversible.[4]

An important characteristic of GlyH-101's mechanism is its voltage-dependent block, which results in strong inward rectification of the CFTR chloride current.[4][5] This means that the inhibitory potency of GlyH-101 is greater at positive membrane potentials. The apparent inhibitory constant (Kᵢ) increases as the membrane potential becomes more negative.[4] For instance, the Kᵢ changes from approximately 1.4 µM at +60 mV to 5.6 µM at -60 mV.[4][5] Furthermore, the potency of GlyH-101 is reduced by lowering the extracellular chloride concentration.[4]

Single-channel patch-clamp studies have revealed that GlyH-101 induces fast channel closures within bursts of channel openings, thereby reducing the mean open time of the channel.[4][5] For example, at a holding potential of -60 mV, 5 µM of GlyH-101 can reduce the mean channel open time from 264 to 13 milliseconds.[4][5]

Data Presentation: Quantitative Data Summary

The following tables summarize the key quantitative data for GlyH-101.

Table 1: Inhibitory Potency of GlyH-101 on CFTR

| Parameter | Value | Conditions | Reference |

| Kᵢ | 4.3 µM | Not specified | [6][7] |

| Kᵢ | 1.4 µM | +60 mV | [4][5] |

| Kᵢ | 5.6 µM | -60 mV | [4][5] |

| IC₅₀ | 5.38 µM | VSORC current in PS120 cells | [8] |

| IC₅₀ | 6.26 µM | VSORC current in PCT cells | [8] |

Table 2: Physicochemical and In Vivo Efficacy of GlyH-101

| Parameter | Value/Observation | Reference |

| Water Solubility | ~1 mM | [4] |

| In Vivo Efficacy | ~80% reduction in cholera toxin-induced intestinal fluid secretion (2.5 µg dose) | [4] |

| Reversibility | Rapidly reversible inhibition of forskolin-induced hyperpolarization in mouse nasal potential difference | [4] |

Structure-Activity Relationship (SAR)

Systematic structural modifications of GlyH-101 have elucidated key features for its inhibitory activity. The maximal potency is achieved with the N-(2-naphthalenyl) and 3,5-dibromo-2,4-dihydroxyphenyl substituents.[4]

Table 3: Structure-Activity Relationship of Glycine Hydrazide Analogues

| Modification | Effect on Inhibitory Potency | Reference |

| N-(2-naphthalenyl) group | Maximal potency | [4] |

| 3,5-dibromo-2,4-dihydroxyphenyl group | Maximal potency | [4] |

| Replacement of glycine methylene group with a carbonyl group (oxamic acid hydrazides) | Generally reduced potency | [9] |

| Replacement of nitrogen with oxygen (acetic acid hydrazides) | Generally reduced potency | [9] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the effect of GlyH-101 on CFTR-mediated whole-cell currents.

Materials:

-

Cells expressing CFTR (e.g., FRT, HEK293T, or primary epithelial cells)

-

Patch-clamp amplifier and data acquisition system

-

Borosilicate glass capillaries for pipette fabrication

-

Extracellular solution (in mM): 140 NMDG-Cl, 2 MgCl₂, 2 CaCl₂, 10 HEPES, pH 7.4 with NMDG

-

Intracellular solution (in mM): 140 NMDG-Cl, 2 MgCl₂, 10 HEPES, 1 Mg-ATP, 0.2 Tris-GTP, pH 7.2 with Tris

-

CFTR activators: Forskolin (10 µM), Genistein (30 µM)

-

GlyH-101 stock solution in DMSO

Procedure:

-

Grow cells on glass coverslips to 50-70% confluency.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with intracellular solution.

-

Place a coverslip with cells in the recording chamber on the microscope stage and perfuse with extracellular solution.

-

Approach a cell with the patch pipette and form a giga-ohm seal.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Hold the cell at a holding potential of -40 mV.

-

Apply voltage steps from -100 mV to +100 mV in 20 mV increments to record baseline currents.

-

Activate CFTR by perfusing the cell with extracellular solution containing forskolin and genistein.

-

Once the CFTR current is stable, perfuse with the activator solution containing the desired concentration of GlyH-101.

-

Record the inhibited currents using the same voltage protocol.

-

To determine the dose-response relationship, apply increasing concentrations of GlyH-101.

Ussing Chamber Assay

This assay measures ion transport across an epithelial monolayer and is the gold standard for studying CFTR function in polarized epithelia.

Materials:

-

Differentiated epithelial cells grown on permeable supports (e.g., Transwell inserts)

-

Ussing chamber system

-

Krebs-Bicarbonate Ringer (KBR) solution (in mM): 115 NaCl, 25 NaHCO₃, 2.4 K₂HPO₄, 1.2 CaCl₂, 1.2 MgCl₂, 0.4 KH₂PO₄, 10 glucose (serosal), 10 mannitol (mucosal), pH 7.4 when gassed with 95% O₂/5% CO₂.

-

Amiloride (ENaC inhibitor)

-

CFTR activators (e.g., 10 µM Forskolin and 100 µM IBMX)

-

GlyH-101

Procedure:

-

Mount the permeable support with the confluent cell monolayer in the Ussing chamber, separating the apical and basolateral chambers.

-

Fill both chambers with pre-warmed and gassed KBR solution.

-

Allow the system to equilibrate for 20-30 minutes to achieve a stable baseline short-circuit current (Isc).

-

Add amiloride (e.g., 10-100 µM) to the apical chamber to block the epithelial sodium channel (ENaC).

-

Once the Isc stabilizes, add the CFTR activation cocktail to both chambers.

-

After the forskolin-stimulated Isc reaches a stable plateau, add GlyH-101 to the apical chamber.

-

The resulting decrease in Isc represents the inhibition of CFTR-mediated chloride secretion.

Iodide Influx Assay

This is a cell-based fluorescence assay used for high-throughput screening of CFTR modulators.

Materials:

-

FRT cells co-expressing human wild-type CFTR and a halide-sensitive yellow fluorescent protein (YFP-H148Q)

-

96- or 384-well black-walled, clear-bottom plates

-

Fluorescence plate reader

-

Chloride-containing buffer (e.g., PBS)

-

Iodide-containing buffer (PBS with Cl⁻ replaced by I⁻)

-

CFTR activation cocktail (e.g., 10 µM forskolin, 100 µM IBMX, 20 µM apigenin)

-

GlyH-101

Procedure:

-

Plate the FRT-CFTR-YFP cells in the multi-well plates and grow to confluence.

-

Wash the cells with chloride-containing buffer.

-

Add the CFTR activation cocktail to the wells and incubate for 15-20 minutes at 37°C.

-

Add GlyH-101 at various concentrations to the wells and incubate for the desired time.

-

Place the plate in the fluorescence plate reader and measure the baseline YFP fluorescence.

-

Rapidly add the iodide-containing buffer to initiate the iodide influx.

-

Monitor the quenching of YFP fluorescence over time. The rate of fluorescence quenching is proportional to the CFTR-mediated iodide influx.

Visualizations: Signaling Pathways and Experimental Workflows

Caption: CFTR Activation and Inhibition by GlyH-101.

Caption: Whole-Cell Patch-Clamp Experimental Workflow.

Caption: Ussing Chamber Experimental Workflow.

Off-Target Effects and Considerations

While GlyH-101 is a potent CFTR inhibitor, it is important to consider its potential off-target effects. Studies have shown that GlyH-101 can also inhibit the volume-sensitive outwardly rectifying (VSORC) chloride channel and the Ca²⁺-dependent chloride channel (CaCC) at concentrations used to inhibit CFTR.[8][10] Therefore, when interpreting data from experiments using GlyH-101, it is crucial to consider the potential contribution of these other channels, and appropriate controls should be included.

Conclusion

GlyH-101 is a valuable pharmacological tool for the study of CFTR. Its well-characterized pore-occluding mechanism, rapid and reversible action, and in vivo efficacy make it suitable for a wide range of applications, from basic research into CFTR structure and function to preclinical studies for the development of anti-secretory therapies. This guide provides a foundational understanding and practical protocols to aid researchers in utilizing GlyH-101 and other glycine hydrazide inhibitors in their work. As with any pharmacological agent, careful consideration of its specificity and potential off-target effects is essential for robust and accurate experimental outcomes.

References

- 1. mdpi.com [mdpi.com]

- 2. content-assets.jci.org [content-assets.jci.org]

- 3. journals.physiology.org [journals.physiology.org]

- 4. benchchem.com [benchchem.com]

- 5. Optimization of a Yellow fluorescent protein-based iodide influx high-throughput screening assay for cystic fibrosis transmembrane conductance regulator (CFTR) modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A guide to Ussing chamber studies of mouse intestine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Revisiting CFTR inhibition: a comparative study of CFTRinh-172 and GlyH-101 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Pivotal Role of CFTR Inhibitors in Advancing Cystic Fibrosis Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cystic fibrosis transmembrane conductance regulator (CFTR) protein is a crucial anion channel, and its dysfunction is the hallmark of cystic fibrosis (CF). While therapeutic strategies for CF primarily focus on correcting or potentiating mutant CFTR function, CFTR inhibitors have emerged as indispensable tools in the research arena. These molecules, by blocking the normal activity of the CFTR channel, allow for the precise dissection of its physiological roles, the validation of its involvement in various cellular processes, and the creation of CF phenotypes in experimental models. This technical guide provides an in-depth exploration of the core role of CFTR inhibitors in cystic fibrosis research, detailing their mechanisms of action, summarizing key quantitative data, and providing comprehensive experimental protocols for their characterization. Furthermore, it visualizes the intricate signaling pathways and experimental workflows integral to their study.

Introduction to CFTR and the Rationale for Inhibition

The CFTR protein, a member of the ATP-binding cassette (ABC) transporter superfamily, functions as a cAMP-regulated chloride and bicarbonate channel on the apical membrane of epithelial cells.[1][2][3][4] Its primary role is to facilitate transepithelial fluid and electrolyte transport, a process essential for maintaining the hydration of mucosal surfaces in various organs, including the lungs, pancreas, and intestines.[2][4] Loss-of-function mutations in the CFTR gene lead to cystic fibrosis, a life-threatening genetic disorder characterized by the production of thick, sticky mucus.[2][4]

While the ultimate goal in CF therapy is to restore CFTR function, the use of inhibitors to block its activity has proven invaluable for research purposes. CFTR inhibitors serve several key functions in the laboratory:

-

Target Validation: They help confirm that a specific physiological process is indeed mediated by CFTR.

-

Disease Modeling: Pharmacological blockade of CFTR can mimic the CF phenotype in wild-type cells and tissues, providing controlled models to study disease pathogenesis and test therapeutic interventions.[5][6]

-

Structural and Functional Studies: Inhibitors act as molecular probes to investigate the structure of the CFTR pore and understand the mechanisms of channel gating.[1][5]

-

Drug Discovery: They are crucial for developing and validating high-throughput screening assays aimed at identifying CFTR activators and modulators.[4]

Classes and Mechanisms of Action of CFTR Inhibitors

CFTR inhibitors are broadly classified based on their mechanism of action. High-throughput screening has led to the identification of several chemical classes of potent CFTR inhibitors, including thiazolidinones, glycine hydrazides, and quinoxalinediones.[2][4] The two most extensively studied classes are open-channel blockers and allosteric inhibitors.

-

Open-Channel Blockers: These molecules physically obstruct the CFTR pore, preventing the passage of chloride ions.[5] A prime example is the glycine hydrazide, GlyH-101 .[5][7] It binds to a site near the external entrance of the pore, leading to a voltage-dependent block.[5][7]

-

Allosteric Inhibitors: These inhibitors bind to a site on the CFTR protein remote from the pore. This binding event induces a conformational change that leads to channel closure.[1] The thiazolidinone CFTRinh-172 is a well-characterized allosteric inhibitor that binds within the pore near transmembrane helix 8, stabilizing a non-conductive state of the channel.[1][8] This action is associated with a reduction in the channel's ATP hydrolysis rate.[2]

Quantitative Data on Common CFTR Inhibitors

The potency of CFTR inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or inhibitory constant (Ki). These values can vary depending on the experimental conditions, cell type, and method of CFTR activation.

| Inhibitor | Chemical Class | Mechanism of Action | Ki / IC50 | Cell Type/System | Reference(s) |

| CFTRinh-172 | Thiazolidinone | Allosteric Inhibitor | Ki ≈ 300 nM | FRT cells (short-circuit current) | [9] |

| Ki ≈ 0.6 µM | Single-channel recording | [9] | |||

| IC50 ≈ 0.5 µM | Wild-type, G551D, G1349D CFTR | [9] | |||

| GlyH-101 | Glycine Hydrazide | Open-Channel Blocker (Pore Occlusion) | Ki ≈ 1.4 µM (+60 mV) to 5.6 µM (-60 mV) | Whole-cell current measurements | [5][7] |

| Ki ≈ 4.3 µM | CFTR-expressing FRT cells | [3][10] | |||

| IC50 ≈ 5.38 - 6.26 µM (on VSORC) | PS120, PCT cells | [7][11] |

Note: It is crucial to be aware of the potential off-target effects of these inhibitors. For instance, both CFTRinh-172 and GlyH-101 have been shown to inhibit other channels, such as the epithelial sodium channel (ENaC) and store-operated calcium entry (SOCE), at concentrations commonly used to block CFTR.[12][13]

Experimental Protocols

High-Throughput Screening (HTS) with YFP-Based Iodide Influx Assay

This assay is a cornerstone for the discovery of CFTR modulators, including inhibitors. It relies on the principle that the fluorescence of a halide-sensitive Yellow Fluorescent Protein (YFP-H148Q/I152L) is quenched upon the influx of iodide through open CFTR channels.[4][14][15]

Protocol:

-

Cell Culture: Plate Fischer Rat Thyroid (FRT) cells stably co-expressing wild-type CFTR and the YFP halide sensor in 96- or 384-well microplates. Culture until confluent.

-

Compound Incubation: Pre-incubate the cells with the test compounds (potential inhibitors) for a defined period (e.g., 10-30 minutes).

-

CFTR Activation: Add a cocktail of CFTR activators, such as forskolin (to increase cAMP), IBMX (a phosphodiesterase inhibitor), and genistein (a potentiator), to maximally open the CFTR channels.[4]

-

Iodide Influx and Fluorescence Measurement: Use a fluorescence plate reader equipped with automated injectors to rapidly add an iodide-containing solution to each well. Simultaneously, measure the time course of YFP fluorescence quenching.

-

Data Analysis: The rate of fluorescence quenching is proportional to the rate of iodide influx and thus to CFTR activity. A decrease in the quenching rate in the presence of a test compound indicates CFTR inhibition.

Ussing Chamber Electrophysiology

The Ussing chamber is the gold standard for measuring transepithelial ion transport and is critical for validating hits from HTS.[16][17] It allows for the direct measurement of CFTR-mediated chloride secretion as a short-circuit current (Isc).

Protocol:

-

Cell Culture: Grow a polarized monolayer of epithelial cells (e.g., primary human bronchial epithelial cells or CFBE41o- cells) expressing CFTR on permeable supports (e.g., Snapwell™ or Transwell® inserts).

-

Chamber Setup: Mount the permeable support between the two halves of the Ussing chamber, separating the apical and basolateral compartments. Fill both chambers with pre-warmed (37°C) and gassed (95% O₂ / 5% CO₂) Ringer's solution.[18]

-

Equilibration and Baseline: Allow the system to equilibrate until a stable baseline Isc is achieved.

-

Pharmacological Manipulation:

-

Add amiloride to the apical chamber to block ENaC and isolate the chloride current.[17][18]

-

Add forskolin and IBMX to both chambers to activate CFTR, resulting in an increase in Isc.[17][18]

-

Once a stable activated current is reached, add the CFTR inhibitor to the apical chamber in a dose-response manner.

-

-

Data Analysis: The decrease in Isc following the addition of the inhibitor reflects the degree of CFTR channel blockade.

Patch-Clamp Electrophysiology

This technique provides high-resolution recording of ion channel activity at the single-channel or whole-cell level, offering detailed insights into the mechanism of inhibition.[19][20][21]

Protocol (Whole-Cell Configuration):

-

Cell Preparation: Culture cells expressing CFTR on glass coverslips.

-

Pipette and Solutions: Use a glass micropipette filled with an appropriate intracellular solution and an extracellular bath solution.

-

Seal Formation: Form a high-resistance (>1 GΩ) "giga-seal" between the micropipette tip and the cell membrane.

-

Whole-Cell Access: Rupture the membrane patch within the pipette tip to gain electrical access to the cell's interior.

-

Voltage Clamp and Recording: Clamp the membrane potential at a holding potential (e.g., -40 mV) and apply voltage steps to elicit CFTR currents.[19]

-